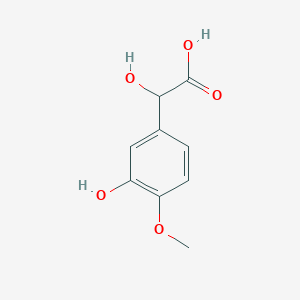

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid

描述

属性

IUPAC Name |

2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMUSCHKJYFZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914009 | |

| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-24-7, 97294-81-0 | |

| Record name | (±)-3-Hydroxy-4-methoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid typically involves the reaction of vanillin with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

化学反应分析

Types of Reactions

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Study: Antioxidant Activity in Cell Models

- Study Overview : Human fibroblast cells were exposed to oxidative stress.

- Results : A significant reduction in reactive oxygen species (ROS) levels was observed, leading to improved cell viability compared to untreated controls.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects in Animal Models

- Study Overview : An animal model of arthritis was used to assess the compound's effects.

- Results : Administration resulted in decreased swelling and pain, with histological analysis showing reduced infiltration of inflammatory cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Medical Applications

Therapeutic Potential

The compound shows promise for developing new therapeutic agents aimed at treating oxidative stress-related diseases.

Case Study: Anticancer Activity Against Breast Cancer Cells

- Study Overview : In vitro experiments were conducted on MCF-7 breast cancer cells.

- Results : Treatment led to a dose-dependent decrease in cell viability, with flow cytometry confirming increased apoptosis rates.

Industrial Applications

Production of Fine Chemicals

This compound is utilized in the synthesis of fine chemicals, fragrances, and flavoring agents. Its role as a precursor in the synthesis of agrochemicals and dyes further emphasizes its industrial relevance.

Summary Table of Biological Activities

作用机制

The mechanism by which 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid exerts its effects involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress pathways, thereby modulating cellular responses.

相似化合物的比较

Table 1: Structural Comparison of Key Analogues

| Compound Name | CAS No. | Substituents on Phenyl Ring | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | 3695-24-7 | 3-OH, 4-OCH₃ | C₉H₁₀O₅ | 198.17 |

| 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid (Vanillylmandelic acid) | 55-10-7 | 4-OH, 3-OCH₃ | C₉H₁₀O₅ | 198.17 |

| 2-Hydroxy-2-(4-methoxyphenyl)acetic acid | 20714-89-0 | 4-OCH₃ | C₉H₁₀O₄ | 182.17 |

| 2-Hydroxy-2-(3-hydroxyphenyl)acetic acid | 17119-15-2 | 3-OH | C₈H₈O₄ | 168.14 |

| 2-(3-Hydroxy-4-methylphenyl)acetic acid | 103262-83-5 | 3-OH, 4-CH₃ | C₉H₁₀O₃ | 166.18 |

Key Observations :

- Positional Isomerism : The target compound differs from vanillylmandelic acid (55-10-7) by the positions of the -OH and -OCH₃ groups on the phenyl ring (3-OH,4-OCH₃ vs. 4-OH,3-OCH₃). This impacts electronic properties and hydrogen-bonding capacity .

- Functional Group Variation : Replacing the 4-OCH₃ group with -CH₃ (as in 103262-83-5) reduces polarity and increases hydrophobicity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The 3-hydroxy-4-methoxy substitution enhances polarity compared to 4-methoxy derivatives (e.g., 20714-89-0), increasing solubility in polar solvents like DMSO .

- Methyl substitution (103262-83-5) raises LogP, indicating higher lipophilicity, which may influence membrane permeability in biological systems .

Key Observations :

- Vanillylmandelic acid is clinically significant as a biomarker, whereas the target compound’s biological role is less defined but structurally linked to catecholamine catabolism .

生物活性

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, also known as a derivative of mandelic acid, is characterized by its unique combination of hydroxy and methoxy groups. This structural configuration contributes to its distinct biochemical properties and biological activities, making it a subject of extensive research in various fields including biochemistry, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H12O5. Its structure features two hydroxyl groups and one methoxy group on the aromatic ring, which enhances its reactivity and biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals and reduce oxidative stress, potentially through hydrogen atom or electron donation. This activity is crucial in protecting cells from oxidative damage, which is linked to various diseases.

- Antimicrobial Effects : Studies suggest that it possesses antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections.

- Enzyme Interaction : It may interact with various enzymes, influencing cellular functions such as signaling pathways and gene expression. The compound's ability to inhibit specific enzymes related to oxidative stress could modulate cellular responses effectively.

The mechanisms by which this compound exerts its effects include:

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound reduces oxidative stress levels in cells. This action may involve the inhibition of enzymes that produce ROS or the activation of antioxidant pathways.

- Cell Signaling Pathway Regulation : The compound may influence various signaling pathways that regulate cell survival, proliferation, and apoptosis. This regulation can be vital in cancer therapy and other disease treatments .

Antioxidant Activity

A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant capabilities. The compound was able to lower malondialdehyde (MDA) levels significantly, a marker of oxidative stress.

Antimicrobial Properties

In a recent investigation, the compound showed promising results against several pathogenic bacteria. In vitro assays indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Enzyme Inhibition Studies

Research highlighted the compound's ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases where LOX plays a critical role .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Vanillic Acid | Lacks hydroxy group on alpha carbon | Antioxidant but weaker than target compound |

| Mandelic Acid | Lacks methoxy group on aromatic ring | Antimicrobial but less potent |

| Homovanillic Acid | Contains an additional methoxy group | Similar antioxidant properties |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

常见问题

What are the established synthetic routes for 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid, and how is reaction efficiency optimized?

Basic:

The compound is synthesized via phenolic hydroxyl protection, methoxy group introduction, and subsequent deprotection. A common route involves starting from 3-hydroxy-4-methoxyphenyl precursors, followed by acetic acid side-chain incorporation using nucleophilic substitution or condensation reactions. Reaction efficiency is optimized by controlling temperature (e.g., 60–80°C for methoxylation) and using catalysts like boron trifluoride etherate .

Advanced:

Computational reaction path search methods, such as quantum chemical calculations, can predict intermediates and transition states to optimize synthetic pathways. For example, density functional theory (DFT) identifies energy barriers in methoxylation steps, enabling solvent selection (e.g., dichloromethane for low polarity) and reducing side reactions. Feedback loops between experimental data and computational models refine yield predictions .

Which spectroscopic and chromatographic methods confirm structural identity and purity?

Basic:

- NMR (¹H/¹³C): Assigns hydroxyl (δ 9.8–10.2 ppm) and methoxy (δ 3.8–3.9 ppm) protons, with acetic acid protons at δ 3.6–4.0 ppm .

- HPLC: Purity >98% is achieved using C18 columns, 0.1% formic acid in water/acetonitrile mobile phase (retention time ~8.2 min) .

Advanced:

Conflicting spectral data (e.g., ambiguous NOESY correlations) are resolved via X-ray crystallography. Single-crystal diffraction (Mo-Kα radiation, R-factor <0.05) confirms planar aromatic rings and hydrogen-bonding networks, resolving stereochemical ambiguities . High-resolution MS (HRMS) with ±2 ppm accuracy validates molecular formula (C₉H₁₀O₄) .

How do deuterium isotope effects influence metabolic studies using labeled analogs?

Advanced:

Deuterated analogs (e.g., 2,2-d₂ isotopologues) are synthesized to trace metabolic pathways via LC-MS/MS. Isotope effects reduce C-H bond cleavage rates, altering enzyme kinetics (e.g., monoamine oxidase interactions). Kinetic isotope effect (KIE) studies quantify metabolic flux differences between labeled and unlabeled compounds in vitro .

What protocols ensure compound stability during storage and handling?

Basic:

Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Stability tests (HPLC purity checks at 0, 6, 12 months) confirm degradation <5% under recommended conditions .

Advanced:

Forced degradation studies (pH 1–13, 40–60°C) identify degradation products. At pH >10, demethoxylation occurs, forming 3,4-dihydroxyphenylacetic acid. Kinetic modeling (Arrhenius plots) predicts shelf life under accelerated conditions .

How is the compound quantified in biological matrices?

Basic:

LC-MS/MS: Electrospray ionization (ESI⁻) with MRM transitions (m/z 195→135 for quantification, 195→91 for confirmation). Calibration curves (1–1000 ng/mL) in plasma show R² >0.99 .

Advanced:

Matrix effects are minimized using isotope dilution (d₂-labeled internal standard). Variance in recovery (e.g., 85–110% in liver homogenates) is addressed via weighted least squares regression .

What crystallization conditions yield high-quality crystals for X-ray studies?

Basic:

Slow evaporation of ethanol/water (1:1 v/v) at 25°C produces monoclinic crystals (space group P2₁/c). Unit cell parameters: a=7.32 Å, b=10.15 Å, c=14.20 Å .

Advanced:

Co-crystallization with 4,4'-bipyridine enhances lattice stability via π-π stacking. Hirshfeld surface analysis maps intermolecular interactions (e.g., O-H···O hydrogen bonds) .

How do computational docking simulations predict biological interactions?

Advanced:

Molecular docking (AutoDock Vina) predicts binding to dopamine receptors (ΔG ≈ -8.2 kcal/mol). MD simulations (NAMD, 100 ns) reveal stable hydrogen bonds with Asp113 and Tyr139 residues, guiding mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。